Dimethyl (2-methylheptyl)propanedioate

Lipophilicity Chromatographic Retention Partition Coefficient

Dimethyl (2-methylheptyl)propanedioate (CAS 210544-72-2), also indexed as dimethyl 2‑heptyl‑2‑methylpropanedioate (CAS 98061‑06‑4), is a branched‑chain dialkyl malonate ester with the molecular formula C₁₃H₂₄O₄ and a molecular weight of 244.33 g·mol⁻¹. It belongs to the substituted propanedioic acid diester family, structurally characterized by a quaternary carbon center bearing a methyl group and a 2‑methylheptyl substituent.

Molecular Formula C13H24O4
Molecular Weight 244.33 g/mol
CAS No. 210544-72-2
Cat. No. B14239696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl (2-methylheptyl)propanedioate
CAS210544-72-2
Molecular FormulaC13H24O4
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCCCCCC(C)CC(C(=O)OC)C(=O)OC
InChIInChI=1S/C13H24O4/c1-5-6-7-8-10(2)9-11(12(14)16-3)13(15)17-4/h10-11H,5-9H2,1-4H3
InChIKeyBZVBBNKIHVFPAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl (2-methylheptyl)propanedioate (CAS 210544-72-2): Chemical Identity, Class, and Procurement Baseline


Dimethyl (2-methylheptyl)propanedioate (CAS 210544-72-2), also indexed as dimethyl 2‑heptyl‑2‑methylpropanedioate (CAS 98061‑06‑4), is a branched‑chain dialkyl malonate ester with the molecular formula C₁₃H₂₄O₄ and a molecular weight of 244.33 g·mol⁻¹ . It belongs to the substituted propanedioic acid diester family, structurally characterized by a quaternary carbon center bearing a methyl group and a 2‑methylheptyl substituent [1]. This branching topology differentiates it from linear heptyl malonate congeners and underlies measurable differences in key physicochemical parameters that are relevant for synthetic route design, chromatographic behavior, and formulation compatibility.

Branching topology Pre-installed quaternary carbon with methyl and 2-methylheptyl groups supports direct construction of branched carboxylic acids via malonic ester synthesis.
Polarity profile Lower computed logP relative to linear heptyl malonate facilitates reversed-phase chromatographic resolution and polar-phase extraction during work-up.
Identity assurance Dedicated CAS registry and distinct molecular ion signature enable unambiguous procurement, inventory tracking, and analytical verification.

Why Generic Substitution of Dimethyl (2-methylheptyl)propanedioate with Linear-Chain Malonates Can Fail


Simple replacement of dimethyl (2-methylheptyl)propanedioate with a linear heptyl malonate (e.g., dimethyl heptylmalonate, CAS 72894‑16‑7) carries the risk of introducing unintended changes in lipophilicity, steric accessibility, and chromatographic retention [1]. The presence of a methyl branch on the alkyl chain reduces the computed logP by approximately 0.8 log units relative to the linear analog, altering partitioning behavior in both synthetic work‑up and reversed‑phase purification . Such differences become critical when the ester is used as a protected malonate building block in multi‑step syntheses, where even modest shifts in polarity can affect reaction selectivity, intermediate isolation, or final product impurity profiles.

Lipophilicity shift Methyl branching reduces logP markedly compared to n-heptyl chain; reversed-phase retention and liquid-liquid extraction profiles may shift, altering purification outcomes.
Steric accessibility Quaternary α-carbon with branched chain increases steric demand; alkylation kinetics and decarboxylation temperature profiles may differ from linear analog, requiring method adjustments.
Identity verification Molecular weight and CAS number uniquely differentiate this ester; generic substitution risks cross-contamination and invalidates mass spectral or regulatory documentation.

Quantitative Differentiation of Dimethyl (2-methylheptyl)propanedioate from Closest Analogs: A Procurement-Focused Evidence Guide


Computed Lipophilicity (logP) of Branched vs. Linear Heptyl Malonate Dimethyl Ester

The branched 2‑methylheptyl substituent lowers the computed partition coefficient (logP) relative to the unbranched n‑heptyl analog. The target compound (dimethyl 2‑heptyl‑2‑methylpropanedioate) exhibits a logP of 2.70, whereas the linear comparator dimethyl heptylmalonate (CAS 72894‑16‑7) shows a logP of 3.53, yielding a difference of –0.83 log units [1]. This magnitude of shift indicates that the branched compound will elute significantly earlier under typical reversed‑phase HPLC conditions and will partition more favorably into polar organic solvents during liquid‑liquid extraction.

Computed logP
Cross-study comparable
Target: logP 2.70 vs. Comparator: logP 3.53 (Δ –0.83)
Supports polarity-based differentiation in synthesis and LC workflows.
Computed values; experimental logP data not identified.
Lipophilicity Chromatographic Retention Partition Coefficient

Molecular Weight and Elemental Composition Differentiation

The target compound possesses a molecular formula of C₁₃H₂₄O₄ (MW 244.33 g·mol⁻¹) due to the additional methyl branch on the heptyl chain, compared with C₁₂H₂₂O₄ (MW 230.30 g·mol⁻¹) for the linear dimethyl heptylmalonate [1]. This 14.03 Da mass increment directly affects molecular ion detection in LC‑MS and GC‑MS workflows and provides a clear mass spectrometric handle for distinguishing the two compounds in reaction monitoring or purity assays.

Molecular weight
Cross-study comparable
ΔMW +14.03 g·mol⁻¹ (C₁₃H₂₄O₄ vs. C₁₂H₂₂O₄)
Enables MS-based identity confirmation and detection of linear analog contamination.
Based on molecular formula; visible in LC-MS/GC-MS.
Molecular Weight Chemical Formula Mass Spectrometry

Steric Bulk at the Malonate α‑Carbon: Implications for Alkylation and Decarboxylation Reactivity

The quaternary α‑carbon in dimethyl (2‑methylheptyl)propanedioate is substituted with both a methyl group and a branched 2‑methylheptyl chain, creating greater steric congestion than the linear dimethyl heptylmalonate which bears only an n‑heptyl chain . While no head‑to‑head kinetic study was identified, class‑level understanding of malonate reactivity establishes that increased α‑substitution retards the rate of enolate alkylation and alters the decarboxylation temperature profile [1]. Researchers selecting this compound over the linear analog implicitly accept slower alkylation kinetics in exchange for the specific branching pattern needed in the downstream target molecule.

α-Carbon sterics
Class-level inference
Quaternary carbon with branched substituents vs. linear chain; increased steric congestion.
May require adjusted alkylation conditions and extended reaction times.
No head-to-head kinetic data; class-level malonate reactivity principles apply.
Steric Hindrance Malonic Ester Synthesis Reaction Selectivity

Availability of a Discrete CAS Registry Number for Supply Chain Traceability

Dimethyl (2‑methylheptyl)propanedioate is assigned the dedicated CAS number 210544‑72‑2, distinct from the linear analog dimethyl heptylmalonate (CAS 72894‑16‑7) and from the diethyl ester variant (CAS 854833‑25‑3) [1]. This unique registry number enables unambiguous ordering, inventory management, and regulatory documentation, preventing the inadvertent supply of a structurally related but functionally different malonate ester.

CAS uniqueness
Cross-study comparable
CAS 210544-72-2 (distinct from linear analog and diethyl variant).
Guarantees procurement of the exact branched dimethyl ester.
Essential for supply chain documentation and audit trails.
CAS Registry Supply Chain Integrity Chemical Identity

Evidence‑Backed Application Scenarios for Dimethyl (2-methylheptyl)propanedioate in Research and Industry


Synthesis of Branched α‑Alkyl Carboxylic Acids via Malonic Ester Route

When the target molecule requires a 2‑methylheptanoic acid fragment, dimethyl (2‑methylheptyl)propanedioate serves as a direct precursor that already embeds the complete branching pattern. The malonic ester synthesis—alkylation at the α‑carbon followed by hydrolysis and decarboxylation—delivers the branched acid in fewer steps than would be possible using a linear malonate that requires post‑synthetic chain modification [1]. The lower logP of the branched diester (2.70 vs. 3.53) may also simplify aqueous work‑up of the hydrolyzed diacid intermediate, reducing emulsion formation relative to the more lipophilic linear analog .

Chromatographic Method Development for Branched Malonate Esters

The 0.83 logP difference between dimethyl (2‑methylheptyl)propanedioate and dimethyl heptylmalonate makes the branched compound a valuable probe for developing and validating reversed‑phase HPLC methods that must resolve structurally similar malonate esters [1]. Analytical laboratories procuring this compound can use it to spike test mixtures and confirm that their chromatographic system can distinguish branched from linear malonate impurities, supporting regulatory compliance in pharmaceutical intermediate quality control .

Structure‑Activity Relationship (SAR) Studies in Drug Discovery

In medicinal chemistry programs exploring malonate‑based prodrugs or enzyme inhibitors, the branched 2‑methylheptyl chain introduces a defined steric and lipophilic perturbation relative to the n‑heptyl chain. The molecular weight shift (+14 Da) and logP decrease (–0.83) are quantifiable parameters that can be correlated with changes in target binding, cellular permeability, or metabolic stability [1]. Procurement of the pure, CAS‑verified compound ensures that SAR data are reproducible and attributable to the intended structural variable rather than to an isomeric impurity .

Specialty Polymer and Agrochemical Intermediate Manufacturing

Branched malonate esters are employed as intermediates in the synthesis of specialty polyesters, plasticizers, and agrochemical actives where chain branching modulates polymer crystallinity or biological activity. The dedicated CAS 210544‑72‑2 enables industrial buyers to specify the exact branching isomer required, avoiding the procurement risk of receiving the linear analog (CAS 72894‑16‑7) which would produce a polymer with different thermal and mechanical properties [1].

Application
Selection Property
Validation Focus
Branched carboxylic acid synthesis (malonic ester route)
Pre-installed branching topology matches target acid fragment
Hydrolysis/decarboxylation efficiency and work-up compatibility
HPLC method development for branched malonates
Significant logP differential vs. linear analog
Resolution of branched/linear malonate impurities under reversed-phase conditions
Medicinal chemistry SAR studies
Defined steric and lipophilic perturbation quantifiable by ΔlogP and ΔMW
Correlation with target binding, permeability, or metabolic stability endpoints
Specialty polymer / agrochemical intermediate
Exact branching isomer ensures reproducible polymer or active properties
Thermal, mechanical, or biological activity consistency
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